molecular formula C13H11N3O3S4 B2965459 N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021065-74-6

N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2965459
CAS No.: 1021065-74-6
M. Wt: 385.49
InChI Key: BZFLXADYRSNVIY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including thiophene, sulfonamide, thiazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its sulfonamide group, in particular, can interact with various biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological systems makes it a candidate for drug discovery and development.

Industry: In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(thiophen-2-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • N-(thiophen-2-ylmethyl)nicotinamide derivatives: These compounds share the thiophene and amide functionalities but differ in their core structures.

  • Bis(thiophen-2-ylmethyl)oxalamide: This compound has a similar thiophene and amide structure but lacks the sulfonamide group.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S4/c17-12(14-7-9-3-1-5-20-9)10-8-22-13(15-10)16-23(18,19)11-4-2-6-21-11/h1-6,8H,7H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFLXADYRSNVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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